REACTION_CXSMILES
|
C(OC(=O)N[CH2:11][CH:12]1[CH2:17][CH:16]2[CH2:18][CH:14]([C:15]2([CH3:20])[CH3:19])[C:13]1=[CH2:21])C1C=CC=CC=1.[CH2:23]([SiH:25]([CH2:28][CH3:29])[CH2:26][CH3:27])[CH3:24].[CH2:30]([N:32](CC)CC)C>C(Cl)Cl.[Pd](Cl)Cl>[CH3:20][C:15]1([CH3:19])[CH:14]2[CH2:18][CH:16]1[CH2:17][CH:12]([CH2:11][CH2:30][NH2:32])[C:13]2=[CH2:21].[CH2:23]([SiH:25]([CH2:28][CH3:29])[CH2:26][CH3:27])[CH3:24]
|
Name
|
(6,6-Dimethyl-2-methylene-bicyclo[3.1.1]hept-3-ylmethyl)-carbamic acid benzyl ester
|
Quantity
|
988 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NCC1C(C2C(C(C1)C2)(C)C)=C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
330 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
palladium(II) chloride
|
Quantity
|
165 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with the addition of saturated ammonium chloride solution (3.0 ml)
|
Type
|
CUSTOM
|
Details
|
The reaction is then partitioned between CH2Cl2 and 0.1 N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The CH2Cl2 layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CC(C(C1C2)=C)CCN)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[SiH](CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)N[CH2:11][CH:12]1[CH2:17][CH:16]2[CH2:18][CH:14]([C:15]2([CH3:20])[CH3:19])[C:13]1=[CH2:21])C1C=CC=CC=1.[CH2:23]([SiH:25]([CH2:28][CH3:29])[CH2:26][CH3:27])[CH3:24].[CH2:30]([N:32](CC)CC)C>C(Cl)Cl.[Pd](Cl)Cl>[CH3:20][C:15]1([CH3:19])[CH:14]2[CH2:18][CH:16]1[CH2:17][CH:12]([CH2:11][CH2:30][NH2:32])[C:13]2=[CH2:21].[CH2:23]([SiH:25]([CH2:28][CH3:29])[CH2:26][CH3:27])[CH3:24]
|
Name
|
(6,6-Dimethyl-2-methylene-bicyclo[3.1.1]hept-3-ylmethyl)-carbamic acid benzyl ester
|
Quantity
|
988 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NCC1C(C2C(C(C1)C2)(C)C)=C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
330 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
palladium(II) chloride
|
Quantity
|
165 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with the addition of saturated ammonium chloride solution (3.0 ml)
|
Type
|
CUSTOM
|
Details
|
The reaction is then partitioned between CH2Cl2 and 0.1 N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The CH2Cl2 layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CC(C(C1C2)=C)CCN)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[SiH](CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |